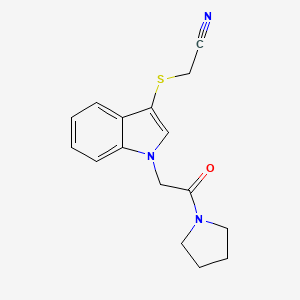

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile

Description

This compound is a heterocyclic organic molecule featuring an indole core substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at the 3-position with a thio-linked acetonitrile moiety.

Synthetic routes for analogous indole derivatives often begin with functionalization of the indole nitrogen. For example, Vilsmeier–Haack formylation is used to introduce aldehyde groups at the indole 3-position, followed by alkylation or condensation reactions to install side chains (e.g., ethyl bromoacetate in ) . The target compound’s synthesis likely involves similar steps, with pyrrolidine incorporation via nucleophilic substitution or reductive amination.

Properties

IUPAC Name |

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c17-7-10-21-15-11-19(14-6-2-1-5-13(14)15)12-16(20)18-8-3-4-9-18/h1-2,5-6,11H,3-4,8-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKCMUDUXAOUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Thioacetonitrile Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to amines.

Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolidine derivatives have been associated with various pharmacological activities, including anticonvulsant and neuroprotective effects. For instance, compounds similar to this have been studied for their roles in modulating neurotransmitter systems, particularly in the context of epilepsy and anxiety disorders .

Anticancer Research

Indole derivatives are known for their anticancer properties. The presence of the indole moiety in this compound may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells. Research has indicated that indole-based compounds can interfere with signaling pathways involved in cancer progression .

Synthesis of Novel Therapeutics

The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile can serve as a platform for developing new drugs. The synthetic routes typically involve multi-step reactions that allow for modifications to enhance efficacy and reduce toxicity .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of pyrrolidine derivatives on animal models of anxiety and depression. The results demonstrated that certain derivatives exhibited significant anxiolytic and antidepressant-like effects, suggesting a mechanism involving serotonin receptor modulation . This finding supports the potential application of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile in treating mood disorders.

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted the anticancer properties of indole derivatives. The study showed that compounds with similar structures to 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile inhibited cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways . This underscores the therapeutic potential of this compound in oncology.

Mechanism of Action

The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the substituents on the indole nitrogen, the linker groups, or the terminal functional moieties. Below is a comparative analysis:

Key Structural and Functional Differences

- Pyrrolidine vs. Piperidine/Morpholine : Replacing pyrrolidine with piperidine (6-membered ring) or morpholine (oxygen-containing) alters steric bulk and hydrogen-bonding capacity. Piperidine derivatives (e.g., in ) show enhanced metabolic stability but reduced solubility compared to pyrrolidine analogues .

- Thioacetonitrile vs. Carbonyl/Carbohydrazide : The thioether linker in the target compound may confer greater nucleophilicity compared to carbonyl or hydrazide groups, influencing reactivity in biological systems. For instance, hydrazide-containing analogues () exhibit anti-inflammatory activity via COX-2 inhibition, while nitriles () often target cysteine-dependent enzymes .

- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective thiolation, whereas carbonyl derivatives (e.g., ) benefit from well-established acylation protocols .

Biological Activity

The compound 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile , also known by its chemical structure and various identifiers, has garnered attention in the scientific community for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₈N₂OS, with a molecular weight of approximately 270.37 g/mol. The structure features an indole moiety linked to a pyrrolidine derivative through a thioether bond, which is crucial for its biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. A study highlighted that compounds related to this structure showed significant cytotoxic effects against various cancer cell lines. For example, derivatives demonstrated IC₅₀ values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through in vitro assays. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib. The anti-inflammatory efficacy was further confirmed in vivo using carrageenan-induced paw edema models, where it exhibited significant reduction in inflammation markers .

Antimicrobial Properties

The antimicrobial activity of this compound has also been documented. Studies revealed that it possesses broad-spectrum activity against several bacterial strains, making it a candidate for further exploration in antibiotic development .

The biological activity of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and tumor progression.

- Cell Cycle Arrest : Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that the compound may influence ROS levels, contributing to its antitumor and antimicrobial effects.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various derivatives of this compound on human cancer cell lines. Results demonstrated that specific modifications to the indole and pyrrolidine moieties enhanced cytotoxicity. Notably, one derivative exhibited an IC₅₀ value of 0.5 µM against breast cancer cells, significantly outperforming standard chemotherapeutics .

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory mechanisms, researchers assessed the compound's effect on COX enzyme inhibition. The results indicated a strong selectivity for COX-2 over COX-1, suggesting a favorable safety profile similar to celecoxib but with potentially enhanced efficacy due to its unique structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.